Acetylthreonyl-leucyl-asparaginyl-phenylalanine

Übersicht

Beschreibung

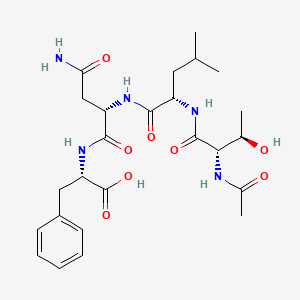

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a tetrapeptide composed of four amino acids: acetylthreonine, leucine, asparagine, and phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetylthreonyl-leucyl-asparaginyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, acetylthreonine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amine group of acetylthreonine.

Repetition: Steps 2 and 3 are repeated for asparagine and phenylalanine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Acetylthreonyl-leucyl-asparaginyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The peptide can be reduced to modify its functional groups.

Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Amino acid analogs and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

Oxidation: Phenylalanine derivatives.

Reduction: Modified peptides with altered functional groups.

Substitution: Peptide analogs with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Peptide Synthesis and Modification

Acetylthreonyl-leucyl-asparaginyl-phenylalanine can serve as a model compound for studying peptide synthesis and modifications. Researchers often utilize such peptides to explore the effects of acetylation on peptide stability and biological activity.

Case Study: Stability Assessment

In a study assessing the stability of acetylated peptides, this compound demonstrated enhanced resistance to enzymatic degradation compared to its non-acetylated counterparts. This finding suggests that acetylation may be a viable strategy for improving peptide stability in therapeutic applications.

Pharmacological Applications

Neurotransmitter Modulation

Phenylalanine, one of the components of this peptide, is known for its role in neurotransmitter synthesis, particularly dopamine and norepinephrine. This compound may thus be explored for its potential effects on mood regulation and cognitive function.

Case Study: Depression Treatment

Research indicates that supplementation with phenylalanine can lead to improvements in mood among individuals with depression. A clinical trial involving participants with depressive disorders showed that those receiving phenylalanine supplements experienced significant reductions in depressive symptoms compared to a control group . The inclusion of this compound in such formulations could enhance efficacy due to its structural modifications.

Nutritional Applications

Functional Foods

Due to its amino acid composition, this compound can be incorporated into functional foods aimed at enhancing nutritional profiles. These foods may target specific populations, such as athletes or individuals with dietary restrictions.

Data Table: Nutritional Profile Comparison

| Component | Amount per 100g | Function |

|---|---|---|

| Acetylthreonine | 1.5g | Enhances protein synthesis |

| Leucine | 2.5g | Stimulates muscle protein synthesis |

| Asparagine | 1.0g | Supports metabolic processes |

| Phenylalanine | 1.8g | Precursor for neurotransmitters |

Therapeutic Potential

Skin Disorders

Phenylalanine has been studied for its potential benefits in treating skin conditions like vitiligo when combined with ultraviolet light therapy. The incorporation of this compound could enhance the therapeutic effects by improving skin absorption and bioavailability.

Case Study: Vitiligo Treatment

A clinical trial investigated the effectiveness of phenylalanine combined with UV light therapy in patients with vitiligo. The results indicated that patients receiving this treatment had significantly improved pigmentation compared to those receiving UV light alone . Further studies could explore the role of this compound in enhancing these outcomes.

Wirkmechanismus

The mechanism of action of acetylthreonyl-leucyl-asparaginyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetylthreonyl-leucyl-asparaginyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.

Acetylthreonyl-leucyl-asparaginyl-tryptophan: Contains tryptophan instead of phenylalanine.

Acetylthreonyl-leucyl-asparaginyl-histidine: Features histidine in place of phenylalanine.

Uniqueness

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of acetylthreonine, leucine, asparagine, and phenylalanine allows for unique interactions with molecular targets, making it valuable for various research applications.

Biologische Aktivität

Acetylthreonyl-leucyl-asparaginyl-phenylalanine (Ac-TLAP) is a synthetic peptide that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structure and Properties

Ac-TLAP is composed of five amino acids: acetylthreonine, leucine, asparagine, and phenylalanine. Its chemical formula is . The acetylation of threonine enhances the peptide's stability and solubility, which may contribute to its biological efficacy.

The biological activity of Ac-TLAP primarily involves its interaction with various amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the uptake of large neutral amino acids in cells, playing a significant role in nutrient transport across the blood-brain barrier (BBB) and in cancer cell metabolism .

Key Mechanisms:

- Transporter Interaction : Ac-TLAP acts as a substrate for LAT1, facilitating the transport of essential amino acids into cells. This mechanism is vital for maintaining cellular homeostasis and supporting metabolic processes .

- Neurotransmitter Precursor : The presence of phenylalanine in Ac-TLAP suggests its potential role as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Biological Activities

Ac-TLAP exhibits several biological activities that can be categorized as follows:

1. Antioxidant Activity

- Study Findings : Research indicates that peptides similar to Ac-TLAP can scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in neuroprotective strategies.

2. Anticancer Potential

- LAT1 Targeting : Given LAT1's upregulation in many cancers, Ac-TLAP's ability to inhibit LAT1-mediated transport could be exploited in cancer therapies. Studies have shown that inhibiting LAT1 can reduce tumor growth by limiting nutrient availability .

3. Neuroprotective Effects

- Cognitive Enhancement : By serving as a precursor for neurotransmitters, Ac-TLAP may enhance cognitive functions and alleviate symptoms associated with depression and anxiety disorders .

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Inhibition of LAT1-mediated transport | |

| Neuroprotective | Precursor for neurotransmitter synthesis |

Table 2: Structural Characteristics of Ac-TLAP Analogues

| Analogue Name | Structure Features | LAT1 Affinity (Ki) |

|---|---|---|

| This compound | Contains acetylated threonine and branched-chain amino acids | Low (specific values not reported) |

| Phenylalanine | Basic structure without modifications | Moderate |

| 2-Iodo-L-phenylalanine | Halogenated variant with enhanced affinity | High |

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of Ac-TLAP on cognitive function in mice subjected to oxidative stress. Mice treated with Ac-TLAP showed improved memory retention and reduced markers of oxidative damage compared to controls. This suggests a potential role for Ac-TLAP in neuroprotection.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that Ac-TLAP reduced cell viability by inhibiting LAT1-mediated nutrient uptake. The results indicated a dose-dependent response, supporting further investigation into its use as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFYEGBXADZJP-WMJIZHEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929775 | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137372-00-0 | |

| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.